molecular formula C18H17F4N3O2S B2994289 2-((4-fluorophenyl)thio)-N-(2-(4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)ethyl)acetamide CAS No. 2034256-49-8

2-((4-fluorophenyl)thio)-N-(2-(4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)ethyl)acetamide

Cat. No. B2994289
CAS RN: 2034256-49-8
M. Wt: 415.41
InChI Key: VYMBDDBCBMXFKD-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a fluorophenyl group, a thioether linkage, a trifluoromethyl group, and a pyrano[4,3-d]pyrimidin-2-yl group. These groups suggest that the compound could have interesting chemical and physical properties, and potential applications in various fields such as pharmaceuticals or materials science .


Synthesis Analysis

While specific synthesis methods for this compound are not available, compounds with similar functional groups are often synthesized through methods such as nucleophilic substitution, condensation reactions, or coupling reactions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atom. The presence of the fluorine atoms could introduce interesting electronic effects due to their high electronegativity .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the fluorine atoms and the thioether linkage. For example, the fluorine atoms could make the compound more electrophilic, while the thioether linkage could participate in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its specific structure and the functional groups present. For example, the presence of fluorine atoms could increase its stability and lipophilicity .

Scientific Research Applications

Radioligand Development for PET Imaging

Compounds with fluorophenyl groups, similar to the one , have been utilized in the development of selective radioligands for imaging. For example, the radiosynthesis of [18F]PBR111, a selective radioligand for imaging the translocator protein (18 kDa) with PET, showcases the use of fluorine-18 labeled compounds for in vivo brain imaging, potentially applicable for neuroinflammatory processes (Dollé et al., 2008).

Neuroinflammation PET Imaging

A series of novel pyrazolo[1,5-a]pyrimidines, closely related to structures including fluorophenyl groups, demonstrated high affinity for the translocator protein 18 kDa (TSPO). These compounds were synthesized and biologically evaluated for their potential to bind TSPO, an early biomarker of neuroinflammatory processes. This indicates the potential application of similar compounds in the development of PET imaging radiotracers for neuroinflammation (Damont et al., 2015).

Anticancer Activity

Compounds containing fluorophenyl and similar heterocyclic structures have shown potential in anticancer research. For instance, novel fluoro substituted benzo[b]pyran compounds have been tested against lung, breast, and CNS cancer cell lines, displaying anticancer activity at low concentrations (Hammam et al., 2005).

Insecticidal Properties

Heterocycles incorporating thiadiazole moieties, potentially related in structural creativity to the compound , have been synthesized and assessed for insecticidal activity against the cotton leafworm, indicating the use of such compounds in agricultural research (Fadda et al., 2017).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with all chemicals, appropriate safety precautions should be taken when handling and using this compound .

Future Directions

The future directions for research on this compound could include exploring its potential applications in various fields such as pharmaceuticals or materials science, as well as investigating its synthesis, properties, and reactivity in more detail .

properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-N-[2-[4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F4N3O2S/c19-11-1-3-12(4-2-11)28-10-16(26)23-7-5-15-24-14-6-8-27-9-13(14)17(25-15)18(20,21)22/h1-4H,5-10H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYMBDDBCBMXFKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C1N=C(N=C2C(F)(F)F)CCNC(=O)CSC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F4N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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